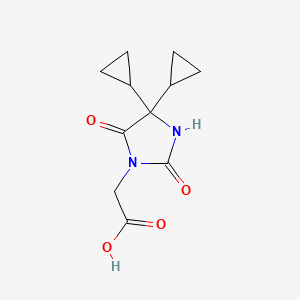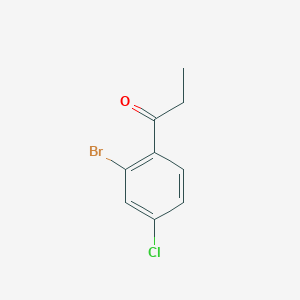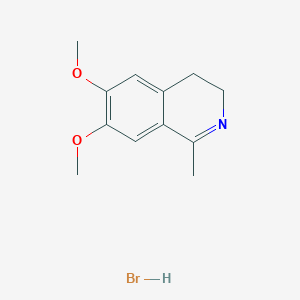
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide is a chemical compound with the molecular formula C12H15NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include two methoxy groups and a methyl group attached to the isoquinoline core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide can be achieved through several synthetic routes. One common method involves the cyclization of 3,4-dimethoxyphenethylamine with acetic anhydride and pyridine under nitrogen atmosphere . The reaction mixture is then diluted with water and extracted with dichloromethane to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may affect the contractility of smooth muscle cells in the gastrointestinal tract . The exact molecular targets and pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide can be compared with other similar compounds, such as:
- 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
- 1-Methyl-3,4-dihydroisoquinoline
- 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-3,4-2H-isoquinoline, hydrochloride
- 6-Methoxy-3,4-dihydroisoquinoline
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
4721-99-7 |
|---|---|
Fórmula molecular |
C12H16BrNO2 |
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C12H15NO2.BrH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-7H,4-5H2,1-3H3;1H |
Clave InChI |
RWFRPGPEJXZOGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCCC2=CC(=C(C=C12)OC)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
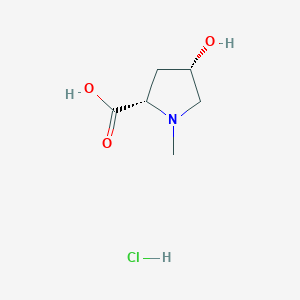





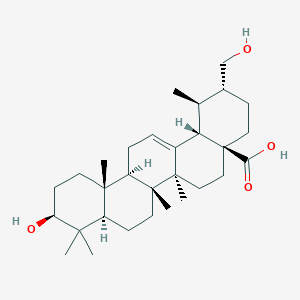
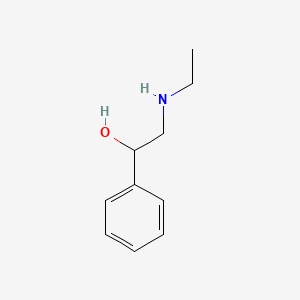
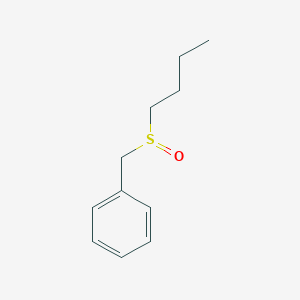
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
